(E)-Propiophenone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1-propanone oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C₉H₁₁NO, and it is often used as an intermediate in the synthesis of other chemical compounds .
Vorbereitungsmethoden
1-Phenyl-1-propanone oxime can be synthesized through several methods. The most common synthetic route involves the condensation of 1-phenyl-1-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under mild conditions, with the mixture being heated to around 60-70°C for several hours .
Industrial production methods may vary, but they generally follow similar principles, often utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Analyse Chemischer Reaktionen
1-Phenyl-1-propanone oxime undergoes various chemical reactions, including:
Reduction: The reduction of 1-phenyl-1-propanone oxime can be achieved using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include acids, bases, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents employed .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1-propanone oxime has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-phenyl-1-propanone oxime involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1-propanone oxime can be compared with other similar compounds, such as:
1-Phenyl-2-propanone oxime: This compound has a similar structure but differs in the position of the oxime group, leading to different chemical and biological properties.
1-Phenyl-1-butanone oxime: Another related compound with a longer carbon chain, which can affect its reactivity and applications.
The uniqueness of 1-phenyl-1-propanone oxime lies in its specific structure, which imparts distinct properties and makes it suitable for various applications .
Eigenschaften
Molekularformel |
C9H11NO |
---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(NE)-N-(1-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9+ |
InChI-Schlüssel |
MDLJMYBJBOYUNJ-MDZDMXLPSA-N |
Isomerische SMILES |
CC/C(=N\O)/C1=CC=CC=C1 |
Kanonische SMILES |
CCC(=NO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.